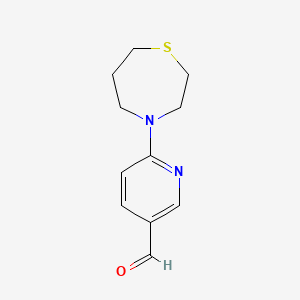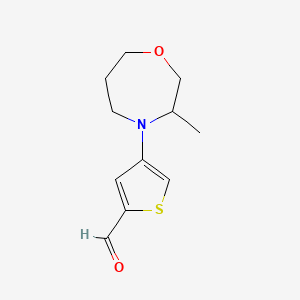
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S It features a thiophene ring substituted with a carbaldehyde group and a 3-methyl-1,4-oxazepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 3-methyl-1,4-oxazepane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine: Another compound with a similar oxazepane moiety.
Thiophene-2-carbaldehyde: A simpler analog without the oxazepane group.
Uniqueness
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiophene ring and the 3-methyl-1,4-oxazepane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
4-(3-methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-14-4-2-3-12(9)10-5-11(6-13)15-8-10/h5-6,8-9H,2-4,7H2,1H3 |
Clave InChI |
IZSNLHMDWINXNA-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCCN1C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
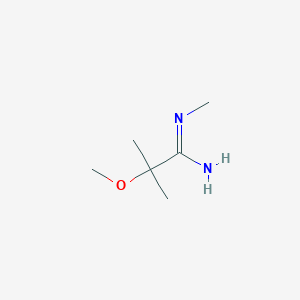
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)

![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
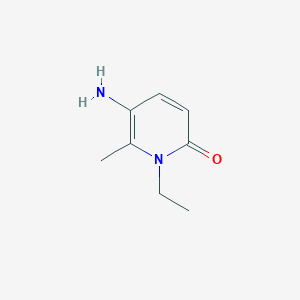
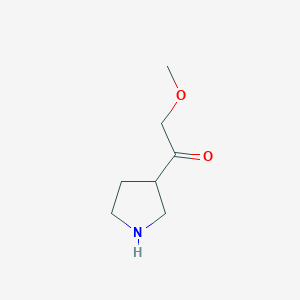

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
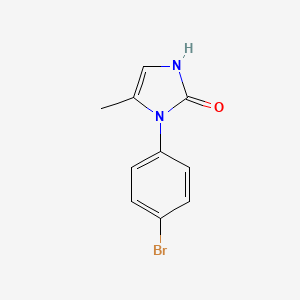
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
